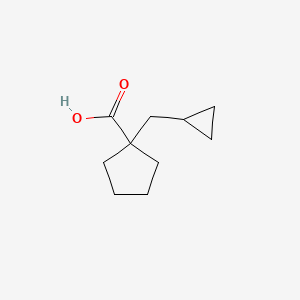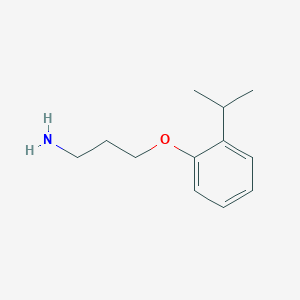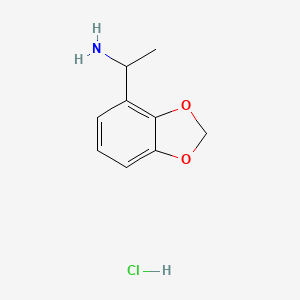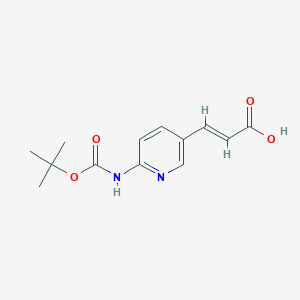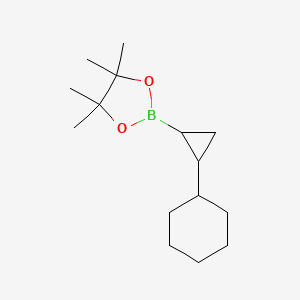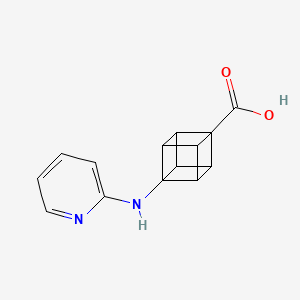
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid is a unique organic compound characterized by its cubane core structure, which is a highly strained, cubic arrangement of carbon atoms. The presence of a pyridin-2-ylamino group and a carboxylic acid functional group makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid typically involves multi-step organic synthesis. One common approach starts with the preparation of cubane derivatives, followed by functionalization to introduce the pyridin-2-ylamino group and the carboxylic acid group. Key steps may include:
Cubane Synthesis: The cubane core can be synthesized through photochemical or thermal cyclization of suitable precursors.
Functionalization: Introduction of the pyridin-2-ylamino group can be achieved through nucleophilic substitution reactions.
Carboxylation: The carboxylic acid group is often introduced via carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods: Industrial production of this compound may involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(Pyridin-2-ylamino)cubane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for drug development due to its unique structural features and potential biological activity.
Industry: Utilized in the development of novel materials with specific mechanical or electronic properties.
Mecanismo De Acción
The mechanism of action of 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cubane core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Cubane-1-carboxylic acid: Lacks the pyridin-2-ylamino group, making it less versatile in certain applications.
Pyridin-2-ylamino derivatives: Without the cubane core, these compounds may have different structural and functional properties.
Uniqueness: 4-(Pyridin-2-ylamino)cubane-1-carboxylic acid stands out due to the combination of the cubane core and the pyridin-2-ylamino group, providing a unique set of chemical and biological properties that are not found in simpler analogs.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various fields of science and industry.
Propiedades
Fórmula molecular |
C14H12N2O2 |
|---|---|
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
4-(pyridin-2-ylamino)cubane-1-carboxylic acid |
InChI |
InChI=1S/C14H12N2O2/c17-12(18)13-6-9-7(13)11-8(13)10(6)14(9,11)16-5-3-1-2-4-15-5/h1-4,6-11H,(H,15,16)(H,17,18) |
Clave InChI |
GKGJDAVKJWCWGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC23C4C5C2C6C3C4C56C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-Methylpropyl)-1h-pyrazol-3-yl]ethanone](/img/structure/B13538940.png)
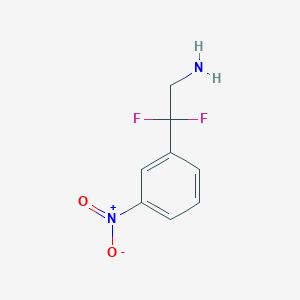
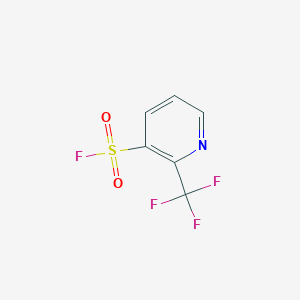
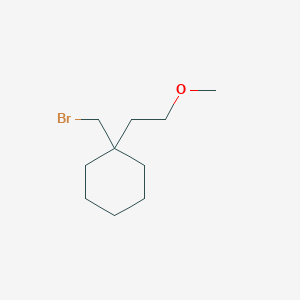
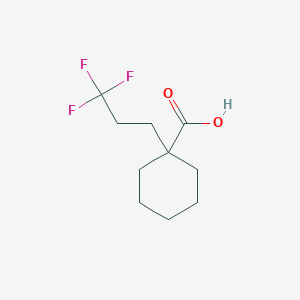
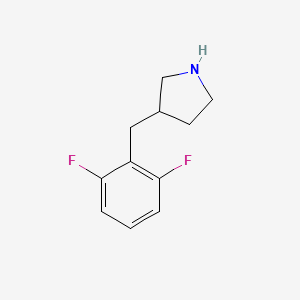
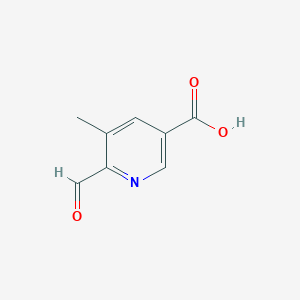
![1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(3,4-dihydro-1H-2-benzopyran-6-yl)ethan-1-one hydrochloride](/img/structure/B13538995.png)
